Imidazo[1,5-A]pyridine-8-carboxylic acid

Catalog No.
S828855
CAS No.
697739-13-2
M.F
C8H6N2O2
M. Wt
162.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,5-A]pyridine-8-carboxylic acid

CAS Number

697739-13-2

Product Name

Imidazo[1,5-A]pyridine-8-carboxylic acid

IUPAC Name

imidazo[1,5-a]pyridine-8-carboxylic acid

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-2-1-3-10-5-9-4-7(6)10/h1-5H,(H,11,12)

InChI Key

ZGKISOIXEAIYMJ-UHFFFAOYSA-N

SMILES

C1=CN2C=NC=C2C(=C1)C(=O)O

Canonical SMILES

C1=CN2C=NC=C2C(=C1)C(=O)O

Medicinal Chemistry

  • IMPA's structural similarity to known bioactive molecules has led researchers to investigate its potential for medicinal applications. Studies suggest IMPA derivatives may possess antimicrobial activity [].

Material Science

  • The nitrogen atoms in IMPA's structure can potentially bind to metal ions, making it a candidate for the development of coordination polymers. These polymers have potential applications in catalysis, gas storage, and sensors.

Organic Chemistry

  • IMPA's unique structure presents a challenge for synthetic chemists. Research efforts are underway to develop efficient methods for synthesizing IMPA and its derivatives, which could pave the way for further exploration of its properties [].

Imidazo[1,5-A]pyridine-8-carboxylic acid is a heterocyclic compound characterized by the fusion of an imidazole ring with a pyridine moiety. This compound has gained considerable attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and versatility. It is classified under the imidazopyridine family, which includes various derivatives known for their diverse biological activities and potential pharmaceutical applications. The molecular formula of Imidazo[1,5-A]pyridine-8-carboxylic acid is C8H6N2O2C_8H_6N_2O_2, and it has a molecular weight of 162.15 g/mol .

, which include:

  • Oxidation: This involves the addition of oxygen or the removal of hydrogen, often utilizing oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: This reaction entails the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: In this reaction, one atom or group within the molecule is replaced with another, commonly using reagents like halogens or nucleophiles.

These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.

Imidazo[1,5-A]pyridine-8-carboxylic acid exhibits significant biological activity. It has been shown to interact with cyclooxygenase enzymes (specifically cyclooxygenase-1 and cyclooxygenase-2), which are key players in the synthesis of pro-inflammatory prostaglandins. By inhibiting these enzymes, the compound can reduce inflammation and modulate various cellular processes. Additionally, it has been reported to influence cell signaling pathways and gene expression, particularly by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is involved in immune responses .

The synthesis of Imidazo[1,5-A]pyridine-8-carboxylic acid can be achieved through various methods:

  • Cyclocondensation Reactions: This method involves the condensation of suitable starting materials under specific conditions to form the imidazo[1,5-A]pyridine core.
  • Cycloaddition Reactions: These reactions entail the addition of multiple reactants to construct the desired heterocyclic structure.
  • Oxidative Cyclization: Utilizing oxidizing agents facilitates the cyclization process.
  • Transannulation Reactions: These involve rearranging atoms within a molecule to generate the imidazo[1,5-A]pyridine structure .

Industrial synthesis often focuses on optimizing these routes to maximize yield and purity while employing catalysts and specific reaction conditions.

Imidazo[1,5-A]pyridine-8-carboxylic acid finds applications in various fields:

  • Pharmaceutical Chemistry: Due to its biological activity, it serves as a potential scaffold for developing anti-inflammatory and anticancer agents.
  • Material Science: Its derivatives are explored for use in fluorescent dyes and imaging applications due to their photophysical properties .
  • Agricultural Chemistry: Compounds based on this structure are significant in developing agrochemicals.

Research indicates that Imidazo[1,5-A]pyridine-8-carboxylic acid interacts with multiple biochemical pathways. Its inhibition of cyclooxygenase enzymes suggests potential therapeutic roles in treating inflammatory diseases. Moreover, its ability to modulate NF-κB activation highlights its relevance in cancer therapy and other conditions linked to dysregulated immune responses .

Imidazo[1,5-A]pyridine-8-carboxylic acid shares structural similarities with other compounds in the imidazopyridine family but possesses unique attributes that differentiate it:

Compound NameStructure CharacteristicsUnique Features
Imidazo[1,2-a]pyridineFused imidazole and pyridine ringsKnown for direct functionalization via radical reactions
Imidazo[4,5-b]pyridineDifferent fusion position leading to varied reactivityExhibits distinct biological activities
Imidazo[1,3-a]pyridineAlternative ring fusion providing different chemical propertiesPotential applications in dye synthesis

The uniqueness of Imidazo[1,5-A]pyridine-8-carboxylic acid lies in its specific interactions with cyclooxygenase enzymes and its potential as a covalent anticancer agent, setting it apart from other derivatives within the same family .

XLogP3

1.4

Wikipedia

Imidazo[1,5-a]pyridine-8-carboxylic acid

Dates

Modify: 2023-08-16

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